1-Propyl-1H-imidazole-4-carbaldehyde
Overview
Description
1-Propyl-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H10N2O It features an imidazole ring substituted with a propyl group at the 1-position and an aldehyde group at the 4-position
Mechanism of Action
Target of Action
1-Propyl-1H-imidazole-4-carbaldehyde is a derivative of imidazole, a heterocyclic compound that has a broad range of chemical and biological properties . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various targets, leading to a wide range of biological activities
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-1H-imidazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-propylimidazole with a formylating agent such as formic acid or paraformaldehyde under acidic conditions. The reaction typically proceeds via electrophilic substitution at the 4-position of the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the 2- and 5-positions, with electrophiles such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-Propyl-1H-imidazole-4-carboxylic acid.
Reduction: 1-Propyl-1H-imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
1-Propyl-1H-imidazole-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceutical intermediates.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the preparation of functionalized polymers, ligands for coordination chemistry, and as a component in metal-organic frameworks.
Comparison with Similar Compounds
1-Methyl-1H-imidazole-4-carbaldehyde: Similar structure but with a methyl group instead of a propyl group.
1-Ethyl-1H-imidazole-4-carbaldehyde: Similar structure but with an ethyl group instead of a propyl group.
4-Imidazolecarboxaldehyde: Lacks the alkyl substitution at the 1-position.
Uniqueness: 1-Propyl-1H-imidazole-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The propyl group can affect the compound’s solubility, steric properties, and overall chemical behavior compared to its methyl and ethyl analogs.
Properties
IUPAC Name |
1-propylimidazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-9-4-7(5-10)8-6-9/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWJUYLXFWFDSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(N=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438457 | |
Record name | 1-Propyl-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199192-04-6 | |
Record name | 1-Propyl-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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